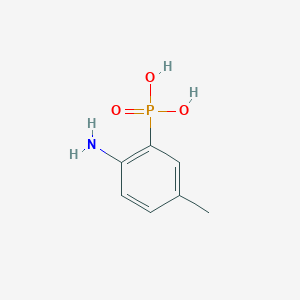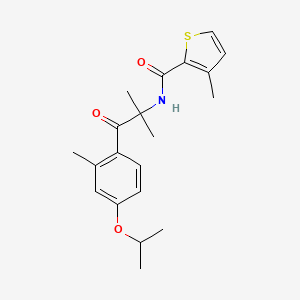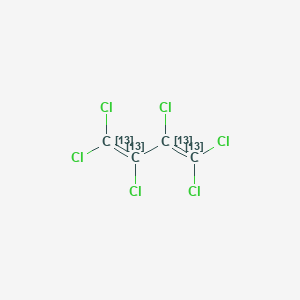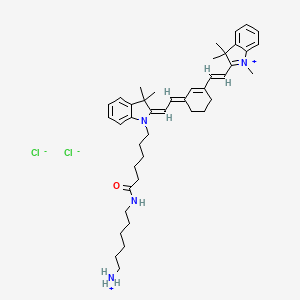
1-(Phenylsulfonyl)cyclopropanol
Descripción general
Descripción
1-(Phenylsulfonyl)cyclopropanol (PSCP) is an organic compound belonging to the cyclopropanol family of compounds. It is a colorless liquid with a low boiling point and a pungent odor. PSCP is a versatile reagent with a wide range of applications in the synthesis of organic compounds and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis of 1-Alkynyl Cyclopropylamines
1-(Arylsulfonyl)cyclopropanol, a cyclopropanone derivative, is utilized to synthesize 1-alkynyl cyclopropylamines. This synthesis involves the reaction with terminal acetylenes and disubstituted amines, catalyzed by AuCl3 in water, providing a novel method for producing these compounds in moderate yields (Liu, An, Jiang, & Chen, 2008).
Creation of Cyclopropanone Dithioacetals
Cyclopropyl phenyl sulfoxide, when treated with magnesium amide, generates 1-(phenylthio)cyclopropanol. This process also leads to the formation of cyclopropanone dithioacetals, highlighting the compound's versatility in synthesizing diverse chemical structures (Kobayashi, Horita, Irisawa, Matsunaga, Morikawa, & Konishi, 2002).
As β-Lithio Acrylate and Cyclopropanone Acetal Synthons
1-Lithio-2,2-diphenoxy-1-(phenylsulfonyl)cyclopropane reacts with alkyl halides to yield cyclopropyl sulfones. This compound serves as a vital precursor in the synthesis of α,β-unsaturated esters and cyclopropanone acetals (Pohmakotr & Ratchataphusit, 1993).
Stereoselective Synthesis of Cis-2-Fluorocyclopropanecarboxylic Acid
In a method demonstrating the compound's utility in stereoselective synthesis, 1-(phenylsulfonyl)cyclopropanol is catalyzed with rhodium for producing cis-2-fluorocyclopropanecarboxylic acid. This process exemplifies the cyclopropanation of electron-deficient olefin and diazoacetates (Shibue & Fukuda, 2014).
Synthesis of Polycyclic Compounds
1-[o-(1-Alkynyl)phenyl]cyclopropanols are converted into 2,3-dihydro-1-naphthalenone derivatives by heating their hexacarbonyldicobalt complexes, revealing the compound's potential in creating intricate polycyclic structures (Iwasawa & Matsuo, 1997).
Safety and Hazards
1-(Phenylsulfonyl)cyclopropanol is classified as a skin irritant and can cause serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of water . If eye irritation persists, seek medical advice .
Mecanismo De Acción
Target of Action
This compound is a synthetic intermediate and is often used in the synthesis of other complex molecules
Mode of Action
As a synthetic intermediate, it is likely involved in various chemical reactions, such as olefin-cyclopropane cyclization reaction, olefin-thiol addition reaction, etc .
Biochemical Pathways
It is primarily used as a synthetic intermediate in organic synthesis , and its effects on biochemical pathways would largely depend on the final products of these syntheses.
Result of Action
As a synthetic intermediate, its primary role is in the synthesis of other compounds . The effects of these compounds would depend on their specific chemical structures and properties.
Action Environment
The action, efficacy, and stability of 1-(Phenylsulfonyl)cyclopropan-1-ol can be influenced by various environmental factors. For instance, it is sensitive to air and heat, and should be stored under inert gas at a temperature between 0-10°C . These conditions help to maintain the stability of the compound and prevent unwanted reactions.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)cyclopropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-9(6-7-9)13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNCQNXYJIXOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006613-82-6 | |
| Record name | 1-(Phenylsulfonyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B3026474.png)

